Negamycin (hydrochloride) is a natural antibiotic compound derived from the bacterium Streptomyces sp. M890-C2. It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae. Negamycin operates primarily as a protein synthesis inhibitor, making it a valuable compound in medical research and potential therapeutic applications, particularly in treating bacterial infections and genetic disorders like Duchenne muscular dystrophy .
Negamycin is produced through fermentation processes utilizing Streptomyces species, which are known for their ability to synthesize a wide variety of bioactive natural products. The specific strain used for negamycin production is Streptomyces sp. M890-C2, which has been identified for its capacity to secrete this antibiotic into the culture medium .
Negamycin is classified as a dipeptide antibiotic, characterized by its unique structure that includes multiple functional groups and chiral centers. Its classification as an aminoglycoside antibiotic places it alongside other well-known antibiotics like streptomycin and kanamycin, which also target bacterial ribosomes to inhibit protein synthesis .
The synthesis of negamycin has been extensively studied since its discovery. The first total synthesis was reported in 1972, utilizing D-galacturonic acid as a starting material. Subsequent synthetic routes have aimed to improve efficiency and yield, with various methods being developed over the years.
Technical Details:
Negamycin has a complex molecular structure characterized by the following features:
The structural elucidation of negamycin has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). These analyses have shown that synthetic versions of negamycin match the properties of naturally occurring samples .
Negamycin undergoes several chemical reactions typical of amino acids and peptides:
Technical Details:
Negamycin's mechanism of action primarily involves inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, disrupting the translation process. This action is similar to that of other aminoglycoside antibiotics but is distinguished by its unique binding characteristics.
Relevant data indicate that negamycin retains significant antibacterial activity even at low concentrations, making it a potent candidate for therapeutic use .
Negamycin has several scientific applications:
Negamycin was first isolated as a naturally occurring dipeptide-like antibiotic in 1970 from fermentation broths of Streptomyces strains. The primary producing organism was identified as Streptomyces purpeofuscus M890-C2, isolated from a soil sample collected at Myogisan, Gunma Prefecture, Japan, in August 1964. This strain formed dark yellowish-brown growth with gray aerial mycelium, exhibited smooth spores, and demonstrated proteolytic activity without forming spirals or whorls. Crucially, it produced a reddish-brown soluble pigment on nutrient agar at 27°C and displayed strong antibacterial activity against Gram-negative pathogens [1] [10]. The discovery was significant due to negamycin's broad-spectrum activity against multidrug-resistant enteric bacteria, including Pseudomonas aeruginosa [7].
Secondary producing strains were subsequently identified, expanding the biosynthetic sources:
Table 1: Characteristics of Key Negamycin-Producing Streptomyces Strains
| Strain Designation | Isolation Source | Isolation Date | Identified Metabolites | Key Morphological Features |
|---|---|---|---|---|
| M890-C2 | Myogisan, Gunma Prefecture | August 1964 | Negamycin | Dark yellowish-brown growth, gray aerial mycelium |
| MA91-M1 | Nojiriko, Nagano Prefecture | January 1965 | Negamycin | Morphologically similar to M890-C2 |
| MA104-M1 | Sakomachi, Tokushima City | February 1965 | Negamycin | Morphologically similar to M890-C2 |
| MD967-A2 | Not specified | Not reported | 3-epi-deoxynegamycin, leucyl-3-epi-deoxynegamycin | Not detailed in sources |
These secondary strains shared core morphological and biochemical characteristics with S. purpeofuscus M890-C2, including the formation of gray to light brownish-gray aerial mycelium and the absence of spirals in their spore chains. The metabolic variants from S. goshikiensis demonstrated that structural modifications could occur naturally within the negamycin family, with alterations primarily at the C-3 position of the molecule [1] [4].
Optimal negamycin production required carefully formulated media and controlled fermentation conditions. The basal production medium contained carbon sources (glucose 2.0%, starch 2.0%), nitrogen sources (soybean meal 2.0%, yeast extract 0.5%), inorganic salts (sodium chloride 0.25%, calcium carbonate 0.35%), and trace metals (CuSO₄·5H₂O 0.0005%, MnCl₂·7H₂O 0.0005%, ZnSO₄·7H₂O 0.005%) adjusted to pH 7.0 before sterilization. Aeration proved critical, with submerged fermentation under vigorous shaking (typically 220 rpm) or forced aeration in tank fermenters (0.5-1.0 vvm) significantly enhancing yields compared to static cultures. The temperature was maintained at 27°C throughout the fermentation process, which typically spanned 6-8 days [10].
The trace metal composition demonstrated a pronounced effect on biosynthesis efficiency. Copper and zinc were particularly important, acting as potential cofactors for key enzymes in the negamycin pathway. Studies revealed that yield could drop by over 30% when these trace elements were omitted from the medium. Additionally, the calcium carbonate component served a dual purpose as a pH buffer and calcium ion source, preventing excessive acidification during the growth phase [10].
Negamycin biosynthesis followed a growth-associated pattern, with accumulation initiating during late logarithmic growth and peaking during stationary phase. Under optimized conditions, titers reached 20 μg/mL by day 3, increased to 108 μg/mL (pH 7.4) by day 6, peaked at 185 μg/mL (pH 7.6) on day 7, and declined slightly to 122 μg/mL (pH 7.8) by day 8. This temporal profile indicated that maximum harvest should occur between days 6-7 of fermentation [10].
Negamycin exhibited considerable stability across a pH range but showed optimal longevity under mildly acidic conditions:
Table 2: Fermentation Parameters and Their Impact on Negamycin Yield
| Parameter | Optimal Condition | Suboptimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 27°C | 37°C | 75% reduction at higher temperature |
| Aeration | 0.5-1.0 vvm | Static culture | Negligible production without aeration |
| Fermentation Time | 6-7 days | 3 days | 8-fold increase at peak vs. day 3 |
| Carbon Source | Glucose/starch combination | Sucrose alone | 40% reduction with sucrose |
| Trace Metals | Cu²⁺, Zn²⁺, Mn²⁺ present | Absent | 30-35% reduction |
| Calcium Carbonate | 0.35% | Absent | pH instability and 25% yield reduction |
The basic nature of negamycin (pKa₁ < 2, pKa₂ = 7.1, pKa₃ = 10.6) facilitated efficient capture via cation-exchange resins. Initial recovery from fermented broth involved filtration or centrifugation to remove mycelia, followed by passage through a cation-exchange column in the ammonium form (e.g., Amberlite IRC-50 in NH₄⁺ form). After loading, the column was washed with deionized water to remove weakly adsorbed contaminants. Negamycin was subsequently eluted using 2.0% aqueous ammonia (NH₄OH), which displaced the antibiotic through competitive ionic interaction. The ammonia-containing eluate was then concentrated under reduced pressure to remove volatile ammonia, resulting in an aqueous negamycin concentrate [10] [8].
This method leveraged the molecule's protonatable amino groups, enabling selective adsorption from complex fermentation broths. The process demonstrated high recovery rates (>85%) and effectively separated negamycin from acidic and neutral impurities. Notably, negamycin could not be extracted into organic solvents (butanol, ethyl acetate, ether, chloroform, or benzene), confirming the necessity of ion-exchange for primary recovery [10].
Further purification exploited negamycin's carboxylic acid functionality through anionic exchange. The concentrated ammonia eluate from the cation-exchange step was applied to a strong base anion-exchange resin in hydroxide form (e.g., Dowex 1X2, OH⁻ form). After adsorption, the column was washed with water to remove residual basic impurities. Negamycin was then desorbed using 0.5 N hydrochloric acid (HCl), which protonated the carboxylate group, reducing its affinity for the anion-exchange sites. The acidic eluate was neutralized to pH 6.5–7.0 with dilute NaOH or NH₄OH, then concentrated and lyophilized to yield purified negamycin hydrochloride [10].
The adsorption-desorption dynamics were pH-dependent:
Table 3: Purification Efficiency Metrics for Negamycin
| Purification Step | Key Operating Conditions | Recovery Efficiency | Removed Impurities |
|---|---|---|---|
| Cation Exchange (NH₄⁺ form) | 2.0% NH₄OH elution | >85% | Sugars, organic acids, pigments |
| Anion Exchange (OH⁻ form) | 0.5N HCl elution | 90-95% | Basic amino acids, residual cations |
| Active Carbon Adsorption | Acidic methanol elution | 70-80% | Colored impurities, hydrophobic compounds |
| Final Lyophilization | Neutral pH aqueous solution | >95% | Solvent residues |
Alternative purification pathways included active carbon adsorption, where negamycin was adsorbed onto activated charcoal at neutral pH and subsequently eluted with aqueous methanol or acidified aqueous acetone (60–80% v/v). This method was particularly effective for decolorization but showed lower overall recovery (70–80%) compared to ion-exchange sequences. The hydrochloric acid salt of negamycin was ultimately obtained as a colorless, sweet-tasting crystalline compound after repeated crystallization from water-methanol mixtures, with the hydrochloride hydrate form exhibiting superior stability compared to the free base [1] [10].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0